molecular formula C7H5BrF3N B1266073 2-Bromo-3-(trifluoromethyl)aniline CAS No. 58458-10-9

2-Bromo-3-(trifluoromethyl)aniline

Cat. No. B1266073
CAS RN: 58458-10-9
M. Wt: 240.02 g/mol
InChI Key: XIUJCAJFRWDEKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-3-(trifluoromethyl)aniline and its derivatives has been explored through various methodologies. A notable approach involves the visible-light-induced fluoroalkylation of anilines using BrCF2CF2Br, demonstrating high efficiency under blue LED irradiation. This method allows for the facile installation of amino and fluoroalkyl moieties, showcasing the compound's potential for further functional molecule synthesis (Kong et al., 2017).

Molecular Structure Analysis

Investigations into the molecular structure of 2-Bromo-3-(trifluoromethyl)aniline derivatives have been conducted using various spectroscopic techniques. Studies on similar compounds, such as 4-Chloro-3-(trifluoromethyl)aniline, have provided insights into the effects of substituents on vibrational spectra and the overall impact on molecular structure. These analyses include vibrational analysis, hyperconjugation interactions, and molecular electrostatic potential (MEP) surface analysis, which are essential for understanding the chemical behavior and reactivity of these compounds (Revathi et al., 2017).

Chemical Reactions and Properties

2-Bromo-3-(trifluoromethyl)aniline undergoes various chemical reactions, leveraging its bromo and trifluoromethyl groups for further functionalization. For example, the metal-free synthesis of meta-bromo- and meta-trifluoromethylanilines from cyclopentanones showcases a broad application of primary, secondary, and aromatic amines, highlighting the compound's versatility in synthesis applications (Staudt et al., 2022).

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : “2-Bromo-3-(trifluoromethyl)aniline” is a chemical compound used in the synthesis of various other compounds .
    • Methods of Application : This compound is typically used in a laboratory setting, under controlled conditions. The specific methods of application can vary depending on the desired outcome, but it’s generally used as a reagent in chemical reactions .
    • Results or Outcomes : The outcomes of using “2-Bromo-3-(trifluoromethyl)aniline” can vary greatly depending on the specific reaction it’s used in. In general, it’s used to introduce the bromo-trifluoromethylphenyl group into a larger molecule .
  • Scientific Field: Organic Chemistry

    • Application : “2-Bromo-3-(trifluoromethyl)aniline” can be used in the α-bromination reaction of carbonyl compounds, which is a significant topic in the field of organic chemistry .
    • Methods of Application : In this study, the bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
    • Results or Outcomes : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
  • Scientific Field: Organic Chemistry

    • Application : “2-Bromo-3-(trifluoromethyl)aniline” is used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene .
    • Methods of Application : The specific methods of application can vary depending on the desired outcome, but it’s generally used as a reagent in chemical reactions .
    • Results or Outcomes : The outcomes of using “2-Bromo-3-(trifluoromethyl)aniline” can vary greatly depending on the specific reaction it’s used in. In general, it’s used to introduce the bromo-trifluoromethylphenyl group into a larger molecule .
  • Scientific Field: Biochemistry

    • Application : “2-Bromo-5-(trifluoromethyl)aniline” was used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .
    • Methods of Application : The specific methods of application can vary depending on the desired outcome, but it’s generally used as a reagent in chemical reactions .
    • Results or Outcomes : The outcomes of using “2-Bromo-5-(trifluoromethyl)aniline” can vary greatly depending on the specific reaction it’s used in. In this case, it was used in the development of potential treatments for hepatitis C .
  • Scientific Field: Organic Chemistry

    • Application : “2-Bromo-3-(trifluoromethyl)aniline” is used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene .
    • Methods of Application : The specific methods of application can vary depending on the desired outcome, but it’s generally used as a reagent in chemical reactions .
    • Results or Outcomes : The outcomes of using “2-Bromo-3-(trifluoromethyl)aniline” can vary greatly depending on the specific reaction it’s used in. In general, it’s used to introduce the bromo-trifluoromethylphenyl group into a larger molecule .
  • Scientific Field: Biochemistry

    • Application : “2-Bromo-5-(trifluoromethyl)aniline” was used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .
    • Methods of Application : The specific methods of application can vary depending on the desired outcome, but it’s generally used as a reagent in chemical reactions .
    • Results or Outcomes : The outcomes of using “2-Bromo-5-(trifluoromethyl)aniline” can vary greatly depending on the specific reaction it’s used in. In this case, it was used in the development of potential treatments for hepatitis C .

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-bromo-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUJCAJFRWDEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207157
Record name 2-Bromo-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(trifluoromethyl)aniline

CAS RN

58458-10-9
Record name 2-Bromo-3-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-(trifluoromethyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058458109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-3-(trifluoromethyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-BROMO-3-(TRIFLUOROMETHYL)ANILINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LB Schenkel, EF DiMauro, HN Nguyen… - Bioorganic & Medicinal …, 2017 - Elsevier
The Na V 1.7 ion channel has garnered considerable attention as a target for the treatment of pain. Herein we detail the discovery and structure-activity relationships of a novel series of …
Number of citations: 8 www.sciencedirect.com
L Waterloo, H Hübner, F Fierro, T Pfeiffer… - Journal of Medicinal …, 2023 - ACS Publications
The bitter taste receptor TAS2R14 is a G protein-coupled receptor that is found on the tongue as well as in the human airway smooth muscle and other extraoral tissues. Because its …
Number of citations: 1 pubs.acs.org
S Bartoli, A Cipollone, A Squarcia, A Madami… - Synthesis, 2009 - thieme-connect.com
N-Bromosuccinimide-mediated electrophilic aromatic bromination of a series of anilines substituted with an electron-withdrawing group in the meta position was investigated. The …
Number of citations: 19 www.thieme-connect.com

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